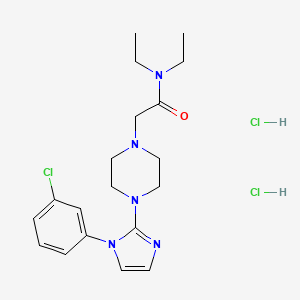
N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H12ClN3OS and its molecular weight is 269.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties and DNA Interaction
- Dioxomolybdenum(VI) complexes synthesized with related hydrazinecarbothioamide ligands have been investigated for their DNA binding, cleavage, and antitumor properties . These complexes exhibited significant cytotoxicity against the HCT 116 human colorectal cell line, surpassing the activity of the reference drug 5-fluorouracil, suggesting potential for chemotherapy applications (Hussein et al., 2015).
Antioxidant Activity
- New compounds synthesized from hydrazinecarbothioamides demonstrated excellent antioxidant activity using the DPPH method. This highlights the potential of these compounds in oxidative stress-related conditions and diseases (Bărbuceanu et al., 2014).
Molecular Docking and Biological Investigations
- N-(pyridin-2-yl)hydrazinecarbothioamide and its derivatives have been subject to molecular docking studies against bacterial strains, offering insights into their potential as antibacterial agents. Computational methods were used to predict molecular properties and interactions (Abu-Melha, 2018).
Anticonvulsant Agents
- Compounds containing hydrazinecarbothioamide moieties have been evaluated as anticonvulsant agents , showing promising results in in vivo studies. These findings suggest applications in the treatment of epilepsy and related neurological conditions (Tripathi & Kumar, 2013).
Corrosion Inhibition
- Aromatic hydrazide derivatives, including those related to N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid, suggesting applications in material science and engineering (Kumari et al., 2017).
Fluorescent Probes
- Some derivatives of hydrazinecarbothioamide have been explored as fluorescent sensors for detecting metal ions in aqueous solutions, highlighting their potential in environmental monitoring and analytical chemistry (Marenco et al., 2012).
Eigenschaften
IUPAC Name |
1-[(3-chlorobenzoyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-2-6-13-11(17)15-14-10(16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXADVDJRUITGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)


![Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2595939.png)


![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2595943.png)


![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2595952.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2595953.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2595954.png)


